Trovirdine (Hydrochloride) Trovirdine (Hydrochloride) Trovirdine hydrochloride, also known as LY-300046 and PETT-1, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. Trovirdine inhibited HIV-1 RT with an IC50 of 0.007 microM when employing heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate. Enzyme kinetic studies showed that inhibition of RT by trovirdine was non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to varied primer/template under steady-state conditions. The amino acid changes Leu100, Tyr181 and Tyr188 gave rise to 25-, 147- and 12-fold decrease in inhibition by trovirdine.
Brand Name: Vulcanchem
CAS No.: 148311-89-1
VCID: VC0180617
InChI: InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H
SMILES: C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl
Molecular Formula: C13H14BrClN4S
Molecular Weight: 373.7 g/mol

Trovirdine (Hydrochloride)

CAS No.: 148311-89-1

Main Products

VCID: VC0180617

Molecular Formula: C13H14BrClN4S

Molecular Weight: 373.7 g/mol

Trovirdine (Hydrochloride) - 148311-89-1

CAS No. 148311-89-1
Product Name Trovirdine (Hydrochloride)
Molecular Formula C13H14BrClN4S
Molecular Weight 373.7 g/mol
IUPAC Name 1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride
Standard InChI InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H
Standard InChIKey IUQKLSJRANLIKE-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl
Canonical SMILES C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl
Appearance Solid powder
Description Trovirdine hydrochloride, also known as LY-300046 and PETT-1, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. Trovirdine inhibited HIV-1 RT with an IC50 of 0.007 microM when employing heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate. Enzyme kinetic studies showed that inhibition of RT by trovirdine was non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to varied primer/template under steady-state conditions. The amino acid changes Leu100, Tyr181 and Tyr188 gave rise to 25-, 147- and 12-fold decrease in inhibition by trovirdine.
PubChem Compound 5327620
Last Modified Nov 11 2021
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